Amfos

Description

Properties

IUPAC Name |

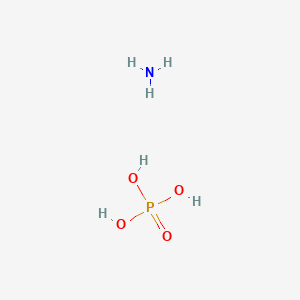

azane;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.H3O4P/c;1-5(2,3)4/h1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVGISIMTYGQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10124-31-9, Array | |

| Record name | Phosphoric acid, ammonium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

115.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, ammonium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7722-76-1, 10361-65-6, 7783-28-0, 10124-31-9 | |

| Record name | Ammonium dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7722-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triammonium phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diammonium hydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ammonium phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, ammonium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

Amphos Ligand in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the development of efficient and versatile catalytic systems is paramount. Among the plethora of ligands available for transition-metal catalysis, [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, commonly known as Amphos, has emerged as a powerful tool, particularly in palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties, characterized by the electron-donating dimethylamino group and the bulky tert-butyl substituents, render it highly effective in facilitating a range of challenging transformations. This technical guide provides an in-depth overview of the applications of Amphos ligand in key organic reactions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in their synthetic endeavors.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

Amphos is a monodentate phosphine ligand that has proven to be highly effective in some of the most important carbon-carbon and carbon-nitrogen bond-forming reactions in organic synthesis: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Negishi coupling. The pre-formed palladium complex, Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) (PdCl₂(Amphos)₂), is an air-stable solid, which adds to its practical utility in the laboratory.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures from the reaction of an aryl or vinyl halide with an organoboron compound. Amphos-ligated palladium catalysts have demonstrated exceptional activity in these reactions, particularly with challenging substrates like heteroaryl chlorides.[1]

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |

| 1 | 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 90 | 5 | 79 | 79 |

| 2 | Various Heteroaryl Chlorides | Various Aryl/Heteroaryl Boronic Acids | 0.01 - 1 | Various | Various | Various | Various | High | up to 10,000[1] |

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-2-chloropyridine with 2-Methylphenylboronic Acid [2]

-

Reagents:

-

3-Amino-2-chloropyridine (0.8 g, 6.2 mmol)

-

2-Methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.)

-

PdCl₂(Amphos)₂ (0.044 g, 0.062 mmol, 1 mol%)

-

Potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.)

-

Toluene (20 mL)

-

Deionized water (2 mL)

-

-

Procedure:

-

To a reaction vessel, add 3-amino-2-chloropyridine, 2-methylphenylboronic acid, PdCl₂(Amphos)₂, and potassium carbonate.

-

Add toluene and deionized water to the vessel.

-

Under a nitrogen atmosphere, heat the reaction mixture to 90 °C and stir for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add 20 mL of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with 1 M NaOH (aq) and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 1:1) to yield 2-(o-tolyl)-3-pyridinamine as a milky white powder (0.90 g, 79% yield).

-

Catalytic Cycle for Suzuki-Miyaura Coupling:

References

An In-Depth Technical Guide to the Amphos Ligand: Structure and Role in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Amphos ligand, a crucial component in modern synthetic chemistry. While the term "ligand" in a biological context often refers to a molecule that binds to a receptor to elicit a physiological response, in organometallic chemistry, a ligand is a molecule that binds to a central metal atom to form a coordination complex. This complex then acts as a catalyst for chemical reactions. The Amphos ligand is not involved in biological signaling pathways but is a powerful tool in the synthesis of complex organic molecules, including those with pharmaceutical applications.

Structure of the Amphos Ligand

Amphos is the common name for [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine.[1] It is a monodentate phosphine ligand, meaning it binds to a metal center through a single phosphorus atom.

Key Structural Features:

-

Phosphorus Atom: The phosphorus atom is the coordinating atom that binds to the palladium catalyst.

-

Di-tert-butyl Groups: Two bulky tert-butyl groups are attached to the phosphorus atom. These bulky groups create a sterically demanding environment around the metal center, which is crucial for promoting key steps in the catalytic cycle.[2]

-

4-(N,N-Dimethylamino)phenyl Group: This electron-rich aromatic group enhances the electron-donating properties of the ligand.[1] This electronic effect influences the reactivity and stability of the palladium catalyst.[2]

The combination of these steric and electronic properties makes Amphos a highly effective ligand in a variety of cross-coupling reactions.[1][2]

| Identifier | Value |

| Chemical Name | [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine |

| CAS Number | 932710-63-9 |

| Molecular Formula | C16H28NP |

| Molecular Weight | 265.37 g/mol |

| Appearance | White powder |

| Melting Point | 57-61 °C |

(Data sourced from ChemScene and Unibest Industrial Co., Ltd.)[3]

Mechanism of Action: The Catalytic Cycle

The "mechanism of action" of the Amphos ligand is its role within the catalytic cycle of a palladium-catalyzed cross-coupling reaction. A prime example is the Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen (C-N) bonds.[4][5] The ligand is crucial for the efficiency of the catalyst.

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst, coordinated to the Amphos ligand, reacts with an aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate. The bulky and electron-rich nature of the Amphos ligand facilitates this step.

-

Ligand Exchange/Amine Coordination: An amine (R2NH) coordinates to the Pd(II) complex, typically displacing the halide ligand.

-

Deprotonation: A base removes a proton from the coordinated amine, forming an amido complex.

-

Reductive Elimination: This is the product-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond. The palladium catalyst is regenerated in its Pd(0) state, ready to begin another cycle.

The Amphos ligand plays a critical role by stabilizing the palladium catalyst and promoting the individual steps of the cycle, particularly the oxidative addition and the final reductive elimination.[6]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Applications in Cross-Coupling Reactions

Amphos and its palladium complexes are versatile catalysts for a range of cross-coupling reactions that are fundamental in the synthesis of pharmaceuticals and other complex organic molecules.[1][3]

| Reaction | Description |

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between an organoboron compound and a halide.[7] |

| Buchwald-Hartwig Amination | Forms carbon-nitrogen bonds between an amine and a halide.[4][5] |

| Heck Reaction | Forms carbon-carbon bonds by coupling an unsaturated halide with an alkene.[3] |

| Sonogashira Coupling | Forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] |

| Negishi Coupling | Forms carbon-carbon bonds between an organozinc compound and a halide.[1] |

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium-Amphos catalyst.

Reaction: Suzuki-Miyaura coupling of 3-amino-2-chloropyridine with 2-methylphenylboronic acid.[7]

Materials:

-

3-Amino-2-chloropyridine

-

2-Methylphenylboronic Acid

-

PdCl2(Amphos)2 (Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II))

-

Potassium Carbonate (K2CO3)

-

Toluene

-

Ion-Exchange Water

Procedure:

-

To a reaction vessel, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), PdCl2(Amphos)2 (0.044 g, 0.062 mmol, 1 mol%), potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.), toluene (20 mL), and ion-exchange water (2 mL).[7]

-

Purge the vessel with nitrogen gas.[7]

-

Heat the reaction mixture to 90 °C and reflux for 5 hours under a nitrogen atmosphere.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

-

After the reaction is complete, cool the mixture to room temperature.[7]

-

Add water (20 mL) and extract the product with ethyl acetate.[7]

-

Wash the organic layer with 1 mol/L NaOH aqueous solution and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[7]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield the final product.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Quantitative Data

The efficiency of Amphos-based catalysts is typically evaluated by the yield of the desired product under specific reaction conditions. The following table summarizes yields for Suzuki-Miyaura coupling reactions with various substrates using a palladium-Amphos catalyst system.

| Aryl Chloride Substrate | Boronic Acid Substrate | Catalyst Loading (mol%) | Yield (%) |

| Pyridine Derivative 1 | Bulky Boronic Acid | 1 | 93 |

| Pyridine Derivative 2 | Electron-Donating Boronic Acid | 1 | 92 |

| Pyridine Derivative 3 | Electron-Deficient Boronic Acid | 1 | 93 |

| Pyridine Derivative 4 | Phenylboronic Acid | 1 | 98 |

| Pyridine Derivative 5 | Naphthylboronic Acid | 1 | 95 |

| Pyridine Derivative 6 | Thienylboronic Acid | 1 | 94 |

| Pyridine Derivative 7 | Furanylboronic Acid | 1 | 99 |

| Pyridine Derivative 8 | Substituted Phenylboronic Acid | 1 | 98 |

| Pyridine Derivative 9 | Heterocyclic Boronic Acid | 1 | 97 |

(Data adapted from a study by Guram et al. on the Suzuki-Miyaura coupling of aryl chlorides with aryl boronic acids.)

References

- 1. kanto.co.jp [kanto.co.jp]

- 2. books.rsc.org [books.rsc.org]

- 3. CAS No. 932710-63-9, aMphos - Buy CAS No. 932710-63-9, aMphos, phosphine ligand Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. TCI Practical Example: Suzuki-Miyaura Cross Coupling with PdCl2(Amphos)2 | TCI AMERICA [tcichemicals.com]

- 8. Aqueous-phase, palladium-catalyzed cross-coupling of aryl bromides under mild conditions, using water-soluble, sterically demanding alkylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Electron-Rich Phosphine Ligands: The Case of Amphos and its Congeners

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key features of electron-rich phosphine ligands, with a particular focus on [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, commonly known as Amphos. These ligands have become indispensable tools in modern synthetic organic chemistry, particularly in the realm of transition-metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and other complex organic molecules. This guide will delve into the structural and electronic properties of these ligands, provide detailed experimental protocols for their application, and visualize the catalytic processes in which they participate.

Core Concepts: The Power of Electron-Rich and Bulky Phosphines

Electron-rich phosphine ligands are characterized by the presence of electron-donating groups attached to the phosphorus atom. These groups increase the electron density on the phosphorus, making it a stronger σ-donor to the metal center. This enhanced electron-donating ability is crucial for facilitating key steps in catalytic cycles, most notably the oxidative addition of organic halides to a low-valent metal center, which is often the rate-determining step.

In addition to their electronic properties, the steric bulk of these ligands, often quantified by the Tolman cone angle, plays a pivotal role in their catalytic efficacy. Bulky ligands promote the reductive elimination step, where the desired carbon-carbon or carbon-heteroatom bond is formed, and the active catalyst is regenerated. The steric hindrance also helps to stabilize the catalytically active monoligated metal species and can prevent catalyst decomposition pathways.

Amphos exemplifies these key features, possessing two bulky tert-butyl groups and an electron-donating dimethylamino group on the phenyl ring. This combination of steric bulk and high electron density makes it a highly effective ligand in a variety of cross-coupling reactions.

Quantitative Comparison of Electron-Rich Phosphine Ligands

The selection of an appropriate phosphine ligand is critical for the success of a catalytic reaction. The following table summarizes key quantitative parameters for Amphos and other commonly used electron-rich phosphine ligands, allowing for a direct comparison of their steric and electronic properties.

| Ligand Name | Common Abbreviation | Tolman Cone Angle (θ) in ° | pKa (Conjugate Acid) |

| [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine | Amphos | 157 (for a similar selenide derivative)[1] | Data not available in searched literature |

| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | RuPhos | Data not available in searched literature | Data not available in searched literature |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Data not available in searched literature | Data not available in searched literature |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos | Data not available in searched literature | Data not available in searched literature |

| 2-(Dicyclohexylphosphino)biphenyl | DavePhos | Data not available in searched literature | Data not available in searched literature |

Note: While extensive research highlights the importance of Tolman cone angles and pKa values for phosphine ligands, specific experimentally determined or computationally calculated values for all the listed ligands were not consistently available in the searched literature. The value for Amphos is based on a closely related structure and should be considered an approximation.

Experimental Protocols

The following are detailed experimental protocols for two of the most important cross-coupling reactions where electron-rich phosphine ligands like Amphos and XPhos are instrumental.

Suzuki-Miyaura Coupling of a Heteroaryl Chloride using a Pd-Amphos Catalyst[1]

This protocol details the synthesis of 2-(o-tolyl)-3-pyridinamine, a biaryl structure common in medicinal chemistry, using an air-stable Pd(Amphos)₂Cl₂ precatalyst.

Materials:

-

3-Amino-2-chloropyridine

-

2-Methylphenylboronic acid

-

Pd(Amphos)₂Cl₂ (Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II))

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

1 M Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a 50 mL 3-neck flask under a nitrogen atmosphere, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), Pd(Amphos)₂Cl₂ (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol).

-

Add toluene (20 mL) and deionized water (2 mL) to the flask.

-

Heat the reaction mixture to reflux at 90 °C for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 1 M NaOH solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 1:1) to yield 2-(o-tolyl)-3-pyridinamine as a milky white powder (0.90 g, 79% yield).

Buchwald-Hartwig Amination of an Aryl Chloride using a Pd-XPhos Catalyst[2]

This protocol describes the coupling of 4-chlorotoluene with morpholine, a classic example of a C-N bond-forming reaction, utilizing the bulky and electron-rich XPhos ligand.

Materials:

-

4-Chlorotoluene

-

Morpholine

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a 2-necked flask under a nitrogen atmosphere, combine bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

-

Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

-

Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the reaction mixture.

-

Heat the resulting mixture to reflux and stir for 6 hours.

-

After cooling to room temperature, quench the reaction with water (10 mL).

-

Separate the organic layer and wash it with water (10 mL) and then brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired N-arylated morpholine derivative as an orange solid (700 mg, 94% yield).

Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the generally accepted mechanisms for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, highlighting the key stages where the phosphine ligand influences the reaction.

Conclusion

Electron-rich phosphine ligands, such as Amphos, have revolutionized the field of organic synthesis by enabling highly efficient and selective cross-coupling reactions. Their unique combination of strong electron-donating properties and significant steric bulk allows for the facile formation of challenging carbon-carbon and carbon-heteroatom bonds. The provided experimental protocols and catalytic cycle diagrams offer a practical guide for researchers in the application and understanding of these powerful catalytic tools. Further research into the development of new phosphine ligands with even more tailored electronic and steric properties continues to be an active and promising area for advancing chemical synthesis.

References

The Alchemist's Bond: An In-depth Technical Guide to Buchwald-Hartwig Amination Catalysts

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination has revolutionized the synthesis of carbon-nitrogen (C-N) bonds, a cornerstone of modern medicinal chemistry and materials science. This palladium-catalyzed cross-coupling reaction provides a versatile and efficient method for the formation of arylamines, overcoming the limitations of traditional methods. This guide delves into the core of Buchwald-Hartwig amination, exploring the evolution of its catalyst systems, detailing experimental methodologies, and providing a quantitative comparison of their performance.

The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination

The efficacy of the Buchwald-Hartwig amination lies in a finely tuned catalytic cycle that shuttles a palladium catalyst between its Pd(0) and Pd(II) oxidation states. The generally accepted mechanism proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] The choice of ligand is critical, as it influences the rates of these steps and can mitigate side reactions.[2]

The process begins with the active Pd(0) species, which undergoes oxidative addition with an aryl halide (Ar-X), forming a Pd(II)-aryl halide complex. Subsequently, an amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex. The final step is reductive elimination from this complex, which forges the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[3]

For many modern applications, palladium precatalysts are employed. These are stable Pd(II) complexes that are readily activated to the catalytically active Pd(0) species under the reaction conditions, often through a base-promoted reductive elimination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination, including precatalyst activation.

An Evolutionary Tale: Generations of Buchwald-Hartwig Catalysts

The remarkable versatility of the Buchwald-Hartwig amination is a direct result of the continuous development of new and improved phosphine ligands. These ligands have expanded the substrate scope from aryl bromides to include the less reactive aryl chlorides and have enabled reactions to proceed under milder conditions.[1]

The evolution of these catalysts can be broadly categorized into distinct "generations," each addressing the limitations of its predecessors. This progression has been pivotal in transforming the Buchwald-Hartwig amination into a widely applicable synthetic tool.[4]

Caption: The logical progression of Buchwald-Hartwig catalyst generations and their key improvements.

Quantitative Catalyst Performance

The selection of a catalyst system for a specific Buchwald-Hartwig amination is a critical decision that impacts reaction efficiency, yield, and cost. The following tables provide a comparative overview of the performance of various catalyst systems across different generations for the coupling of aryl chlorides, a challenging yet highly desirable substrate class.

Table 1: Performance of Various Catalysts in the Amination of Aryl Chlorides

| Catalyst/Ligand | Amine | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) | TON | Reference |

| Pd₂(dba)₃ / P(t-Bu)₃ | Morpholine | NaOt-Bu | Toluene | 80 | 1.0 | 98 | 98 | J. Org. Chem. 1999, 64, 5575 |

| Pd(OAc)₂ / RuPhos | n-Hexylamine | NaOt-Bu | Toluene | 100 | 1.0 | 95 | 95 | J. Am. Chem. Soc. 2008, 130, 6686 |

| XPhos-Pd-G2 | Aniline | K₃PO₄ | t-BuOH | 100 | 0.5 | 99 | 198 | Org. Lett. 2008, 10, 3505 |

| [Pd(IPr*)(cin)Cl] | N-Methylpiperazine | KOt-Am | Toluene | 100 | 0.5 | >99 | >198 | Org. Process Res. Dev. 2015, 19, 1838 |

Table 2: Comparison of Buchwald Precatalysts for the Coupling of 4-Chlorotoluene with Morpholine

| Precatalyst | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Time (h) | Yield (%) | TON | Reference |

| XPhos-Pd-G2 | K₃PO₄ | t-BuOH/H₂O | 100 | 1.0 | 18 | 96 | 96 | Org. Lett. 2008, 10, 3505 |

| SPhos-Pd-G2 | K₃PO₄ | t-BuOH/H₂O | 100 | 1.0 | 18 | 94 | 94 | Org. Lett. 2008, 10, 3505 |

| RuPhos-Pd-G2 | K₃PO₄ | t-BuOH/H₂O | 100 | 1.0 | 18 | 97 | 97 | J. Am. Chem. Soc. 2008, 130, 6686 |

Key Experimental Protocols

The successful execution of a Buchwald-Hartwig amination relies on careful attention to experimental detail, particularly the exclusion of oxygen and moisture. The following protocols provide detailed methodologies for representative reactions using different generations of catalyst systems.

Protocol 1: Second-Generation System - Coupling of 4-Bromobiphenyl with Aniline using Pd(OAc)₂/BINAP

This protocol is adapted from a procedure described for the coupling of an aryl bromide with a primary amine using a second-generation bidentate phosphine ligand.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

4-Bromobiphenyl

-

Aniline

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar is added Pd(OAc)₂ (0.01 mmol, 1 mol%) and BINAP (0.015 mmol, 1.5 mol%).

-

The tube is evacuated and backfilled with argon three times.

-

Anhydrous toluene (5 mL) is added, and the mixture is stirred at room temperature for 10 minutes.

-

4-Bromobiphenyl (1.0 mmol), aniline (1.2 mmol), and NaOt-Bu (1.4 mmol) are added to the tube under a positive pressure of argon.

-

The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with vigorous stirring.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of water (10 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-phenyl-4-biphenylamine.

Protocol 2: Third-Generation System - Coupling of 4-Chlorotoluene with n-Butylamine using a RuPhos Precatalyst

This protocol exemplifies the use of a modern, commercially available palladacycle precatalyst for the coupling of a less reactive aryl chloride.

Materials:

-

RuPhos-Pd-G2 precatalyst

-

4-Chlorotoluene

-

n-Butylamine

-

Potassium phosphate (K₃PO₄)

-

tert-Butanol (t-BuOH)

-

Water

Procedure:

-

To a glovebox-dried vial equipped with a magnetic stir bar is added RuPhos-Pd-G2 (0.02 mmol, 2 mol%) and K₃PO₄ (2.1 mmol).

-

The vial is sealed with a septum and removed from the glovebox.

-

A solution of 4-chlorotoluene (1.0 mmol) and n-butylamine (1.2 mmol) in a 9:1 mixture of t-BuOH and water (5 mL) is prepared and degassed with argon for 15 minutes.

-

The degassed solution is added to the vial containing the precatalyst and base via syringe.

-

The reaction mixture is heated to 100 °C with vigorous stirring.

-

The reaction progress is monitored by GC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to yield N-(4-methylphenyl)butan-1-amine.

Protocol 3: N-Heterocyclic Carbene (NHC) System - Coupling of 2-Chloropyridine with Morpholine

This protocol demonstrates the use of a palladium-NHC catalyst for the amination of a heteroaryl chloride.[5]

Materials:

-

[Pd(IPr)(cin)Cl] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

-

2-Chloropyridine

-

Morpholine

-

Potassium tert-butoxide (KOt-Bu)

-

Anhydrous 1,4-dioxane

Procedure:

-

In a nitrogen-filled glovebox, a vial is charged with [Pd(IPr)(cin)Cl] (0.01 mmol, 1 mol%) and KOt-Bu (1.5 mmol).

-

The vial is sealed, removed from the glovebox, and placed under a positive pressure of argon.

-

Anhydrous 1,4-dioxane (4 mL) is added, followed by 2-chloropyridine (1.0 mmol) and morpholine (1.2 mmol).

-

The reaction mixture is heated to 80 °C and stirred for the specified time, with progress monitored by GC-MS.

-

After cooling to room temperature, the reaction is diluted with dichloromethane and filtered through a short pad of celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography to afford 4-(pyridin-2-yl)morpholine.

Conclusion

The Buchwald-Hartwig amination stands as a testament to the power of catalyst development in modern organic synthesis. The evolution from early, limited systems to the highly active and versatile catalysts of today has profoundly impacted the construction of C-N bonds, enabling the synthesis of complex molecules with greater efficiency and precision. For researchers in drug development and materials science, a deep understanding of the nuances of these catalyst systems, from their underlying mechanisms to their practical application, is essential for continued innovation.

References

Understanding the coordination chemistry of Amphos with palladium

An In-depth Technical Guide to the Coordination Chemistry of Amphos with Palladium for Researchers, Scientists, and Drug Development Professionals.

Introduction

The development of efficient and versatile catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. Among the most powerful tools in this domain are palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. The efficacy of these catalysts is profoundly influenced by the choice of ancillary ligands, which modulate the steric and electronic properties of the palladium center.

Amphos , or di-tert-butyl(4-dimethylaminophenyl)phosphine, has emerged as a highly effective ligand in palladium catalysis. It belongs to the class of sterically demanding, electron-rich monoalkylbiaryl phosphines. Its bulky di-tert-butylphosphine group creates a sterically hindered environment around the palladium atom, which promotes the reductive elimination step in catalytic cycles and helps stabilize the active monoligated Pd(0) species. The electronically donating dimethylamino group on the phenyl ring increases the electron density on the palladium center, facilitating the oxidative addition of challenging substrates like aryl chlorides.

This technical guide provides a comprehensive overview of the coordination chemistry of Amphos with palladium, focusing on the synthesis, characterization, and catalytic applications of the resulting complexes. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Synthesis and Structure of Palladium-Amphos Complexes

Palladium-Amphos catalysts are typically prepared as air-stable precatalysts, which are then activated in situ to generate the catalytically active Pd(0) species. A common and commercially available precatalyst is bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II), denoted as [Pd(Amphos)₂Cl₂].[1]

Experimental Protocol: Synthesis of [Pd(Amphos)₂Cl₂]

This protocol describes a general method for the synthesis of [Pd(Amphos)₂Cl₂] from a suitable Pd(II) salt.

Materials:

-

Palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂]

-

Amphos ligand

-

Anhydrous, deoxygenated solvent (e.g., dichloromethane, toluene, or benzonitrile)[2]

-

Standard Schlenk line or glovebox equipment for handling air-sensitive reagents

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium(II) salt in the chosen solvent in a Schlenk flask.

-

In a separate flask, dissolve two equivalents of the Amphos ligand in the same solvent.

-

Slowly add the ligand solution to the palladium salt solution at room temperature with stirring.

-

The reaction mixture is typically stirred at room temperature or gently heated to ensure complete complexation. The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization or precipitation.

-

The solid product is isolated by filtration, washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted ligand, and dried under vacuum.[2]

The resulting [Pd(Amphos)₂Cl₂] is typically a stable, crystalline solid that can be handled in air for short periods.

Structural Characterization

Table 1: Representative Bond Lengths and Angles for Pd(II)-Phosphine Complexes

| Parameter | Typical Value | Reference |

|---|---|---|

| Pd-P Bond Length | 2.25 - 2.40 Å | [3][4][5] |

| Pd-Cl Bond Length | 2.30 - 2.40 Å | [4][5] |

| P-Pd-P Bond Angle (trans) | ~180° | [6] |

| P-Pd-P Bond Angle (cis) | ~90° - 100° | [5] |

| Cl-Pd-Cl Bond Angle (cis) | ~90° |[5] |

Note: These values are generalized from various palladium-phosphine complexes and serve as a reference.

Spectroscopic Characterization

-

³¹P NMR Spectroscopy: This is a crucial technique for characterizing palladium-phosphine complexes in solution. The coordination of the phosphine ligand to the palladium center results in a downfield shift of the ³¹P NMR signal compared to the free ligand. For Pd(II)-Amphos complexes, a single resonance is expected, confirming the equivalence of the two phosphine ligands.[7]

-

¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the structure of the Amphos ligand within the complex.

-

UV-Vis Spectroscopy: The electronic transitions in the complex, particularly ligand-to-metal charge transfer (LMCT) bands, can be observed.[8][9]

Catalytic Applications in Cross-Coupling Reactions

Palladium-Amphos catalysts are highly effective for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[10][11] They are particularly valued for their high activity with less reactive substrates such as aryl chlorides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. Pd-Amphos systems are known to catalyze these reactions with high efficiency and broad substrate scope.[12]

Table 2: Performance of Pd-Amphos in Suzuki-Miyaura Coupling of Heteroaryl Chlorides

| Aryl Chloride | Boronic Acid | Catalyst Loading (mol%) | Base | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | 1 | K₂CO₃ | 90 °C, 5 h | 79 | |

| 2-Chloropyridine | Phenylboronic acid | 1 | K₂CO₃ | 100 °C, 18 h | 95 |

| 2-Chloro-5-trifluoromethylpyridine | 4-Methoxyphenylboronic acid | 1 | K₂CO₃ | 100 °C, 18 h | 98 | |

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-2-chloropyridine[3]

This protocol details a practical example of a Suzuki-Miyaura coupling reaction using a Pd-Amphos precatalyst.

Procedure:

-

To a 50 mL three-neck flask under a nitrogen atmosphere, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol), [Pd(Amphos)₂Cl₂] (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol).

-

Add a suitable solvent (e.g., toluene/water mixture).

-

The reaction mixture is heated to reflux at 90 °C for 5 hours.

-

After confirming the disappearance of the starting material by a suitable analytical method (e.g., TLC or GC), the reaction is cooled to room temperature.

-

Water (20 mL) is added, and the mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with 1 M sodium hydroxide solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (hexane:ethyl acetate = 1:1) to yield the desired product.

Mechanistic Considerations

The high efficacy of Amphos in palladium catalysis stems from a combination of its steric and electronic properties, which influence key steps in the catalytic cycle.

-

Precatalyst Activation: The Pd(II) precatalyst, [Pd(Amphos)₂Cl₂], is reduced in situ to the active Pd(0) species, likely L₂Pd(0) or LPd(0) (where L = Amphos), by a component in the reaction mixture, such as an amine, phosphine, or solvent.

-

Oxidative Addition: The electron-rich nature of the Amphos ligand enhances the nucleophilicity of the Pd(0) center, promoting the oxidative addition of the aryl halide (Ar-X). This step is often rate-limiting, especially for less reactive aryl chlorides.

-

Transmetalation: The intermediate aryl palladium(II) complex, [L-Pd(II)(Ar)(X)], undergoes transmetalation with the organoboron reagent, which is activated by the base.

-

Reductive Elimination: The steric bulk of the Amphos ligand promotes the final reductive elimination step, where the new C-C bond is formed, and the Pd(0) catalyst is regenerated. This step is often accelerated by bulky ligands, which destabilize the diorganopalladium(II) intermediate.

Conclusion

The coordination chemistry of Amphos with palladium provides a powerful platform for homogeneous catalysis. The unique combination of steric hindrance and electron-donating character endowed by the Amphos ligand leads to highly active and versatile catalysts for cross-coupling reactions. The air-stability of its palladium(II) precatalysts, such as [Pd(Amphos)₂Cl₂], adds to their practical utility in both academic and industrial settings. A thorough understanding of the synthesis, structure, and reactivity of these complexes, as outlined in this guide, is essential for the rational design of new synthetic routes for pharmaceuticals and other high-value chemical entities. The continued exploration of ligands like Amphos will undoubtedly lead to further advancements in the field of palladium catalysis.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structures of six complexes of phosphane chalcogenides R1R2R3PE (R = tert-butyl or isopropyl, E = S or Se) with the metal halides MX2 (M = Pd or Pt, X = Cl or Br), two halochalcogenylphosphonium derivatives (tBu2iPrPEBr)2[Pd2Br6] and one hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorus-31 nuclear magnetic resonance spectroscopic characterisation of tertiary phosphine palladium(0) complexes: evidence for 14-electron complexes in solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]

- 10. Aqueous-phase, palladium-catalyzed cross-coupling of aryl bromides under mild conditions, using water-soluble, sterically demanding alkylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. heraeus-precious-metals.com [heraeus-precious-metals.com]

- 12. pubs.acs.org [pubs.acs.org]

Amphos Ligand: A Technical Guide to Commercial Availability, Synthesis, and Application in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Amphos ligand, [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, a critical component in modern synthetic chemistry. This document details its commercial availability from various suppliers, provides insights into its synthesis, and offers detailed experimental protocols for its application in palladium-catalyzed cross-coupling reactions, crucial for the development of pharmaceuticals and other advanced materials.

Commercial Availability and Suppliers

The Amphos ligand, identified by its CAS number 932710-63-9, is readily available from a range of chemical suppliers. It is typically sold as a white to off-white solid. For researchers and drug development professionals, sourcing high-purity ligands is paramount for reproducible and reliable results. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Product Name(s) | CAS Number | Purity | Available Forms |

| Kanto Chemical | [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine (Amphos) | 932710-63-9 | - | Solid |

| Unibest Industrial Co., Ltd. | aMphos | 932710-63-9 | 99% (GC) | White powder |

| ChemScene | Amphos | 932710-63-9 | ≥97% | Solid |

| LGC Standards | Amphos | 932710-63-9 | - | Neat |

| Aspira Chemical | [4-(N,N-Dimethylamino)phenyl]di-t-butylphosphine, 97% | 932710-63-9 | 97% | white to off-white solid |

| Strem Chemicals | [4-(N,N-Dimethylamino)phenyl]di-t-butylphosphine, min. 95% amphos | 932710-63-9 | min. 95% | Solid |

| Johnson Matthey | PdCl2(Amphos)2 | 887919-35-9 | - | Catalyst complex |

| Sigma-Aldrich | APhos, Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) | 932710-63-9, 887919-35-9 | 95% | Solid, Catalyst complex |

Synthesis of Amphos Ligand and its Palladium Complex

The Amphos ligand is a bulky, electron-rich phosphine that enhances the reactivity of palladium catalysts in cross-coupling reactions. Its synthesis and subsequent complexation with palladium are critical steps for its application.

Synthesis of Di-tert-butyl(4-dimethylaminophenyl)phosphine (Amphos)

A common synthetic route to Amphos involves the reaction of di-tert-butylphosphine with a halogenated N,N-dimethylaniline derivative after a lithiation step.

Caption: Synthetic pathway for the Amphos ligand.

A general procedure involves the low-temperature lithiation of di-tert-butylphosphine with butyllithium under an inert atmosphere, followed by reaction with N,N-dimethyl-p-haloaniline. The reaction is then quenched and the product is purified.[1]

Synthesis of Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) [PdCl2(Amphos)2]

The active catalyst for many cross-coupling reactions is often a pre-formed palladium complex of the Amphos ligand.

Caption: Formation of the PdCl2(Amphos)2 precatalyst.

A typical synthesis involves stirring a palladium precursor, such as dichloro(1,5-cyclooctadiene)palladium(II) [PdCl2(COD)], with two equivalents of the Amphos ligand in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.[2] The product, Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II), precipitates as a solid and can be isolated by filtration.[2]

Experimental Protocols for Cross-Coupling Reactions

The Amphos ligand is highly effective in promoting various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling of a Heteroaryl Chloride

This protocol describes the coupling of an amino-substituted heteroaryl chloride with an arylboronic acid, demonstrating the utility of the Amphos ligand in challenging coupling reactions.

Reaction Scheme: 3-Amino-2-chloropyridine + 2-Methylphenylboronic acid → 2-(o-tolyl)-3-pyridinamine

Experimental Procedure: [3]

-

Reaction Setup: To a reaction vessel, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), PdCl2(Amphos)2 (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.).

-

Solvent Addition: Add toluene (20 mL) and deionized water (2 mL) to the reaction vessel.

-

Reaction Conditions: Place the reaction mixture under a nitrogen atmosphere and reflux at 90 °C for 5 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate.

-

Purification: Wash the organic layer with 1 M NaOH (aq) and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure.

-

Isolation: Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 1:1) to obtain the desired product.

Caption: Experimental workflow for a Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination of an Aryl Chloride

The Amphos ligand is also well-suited for Buchwald-Hartwig amination reactions, which form carbon-nitrogen bonds. While a specific protocol explicitly naming Amphos can be adapted from general procedures for bulky phosphine ligands, the following represents a typical setup.

General Reaction Scheme: Aryl Halide + Amine → Aryl Amine

General Experimental Procedure (Adapted for Amphos):

-

Catalyst Pre-formation (optional but recommended): In a glovebox, charge a vial with a palladium precursor (e.g., Pd(OAc)2 or a precatalyst like PdCl2(Amphos)2) and the Amphos ligand.

-

Reaction Setup: To a reaction tube, add the aryl chloride (1.0 mmol), the amine (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).

-

Solvent Addition: Add an anhydrous solvent, typically toluene or dioxane (2-5 mL).

-

Catalyst Addition: Add the pre-formed catalyst solution or the solid catalyst and ligand directly to the reaction tube.

-

Reaction Conditions: Seal the tube and heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C until the starting material is consumed (as monitored by GC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate. Purify the residue by column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The Amphos ligand is a versatile and highly effective tool for researchers in organic synthesis and drug development. Its commercial availability from multiple suppliers ensures a steady supply for research and development activities. The straightforward synthesis of both the ligand and its palladium complexes allows for the preparation of active catalysts in the laboratory. The detailed experimental protocols for Suzuki-Miyaura and the general guidelines for Buchwald-Hartwig amination reactions highlight the practical utility of Amphos in constructing challenging carbon-carbon and carbon-nitrogen bonds, which are prevalent in medicinally important compounds and functional materials.

References

- 1. CN105237568A - Preparing method for di-tertiary butyl-4-dimethylamino phenylphosphine and bis(di-tertiary butyl-4-dimethylamino phenylphosphine) palladium chloride - Google Patents [patents.google.com]

- 2. Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) synthesis - chemicalbook [chemicalbook.com]

- 3. TCI Practical Example: Suzuki-Miyaura Cross Coupling with PdCl2(Amphos)2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for Amphos-Catalyzed Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the Amphos ligand and its palladium complexes in Suzuki-Miyaura cross-coupling reactions. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of ligand complexed to the palladium catalyst is crucial for achieving high efficiency, broad substrate scope, and mild reaction conditions. Amphos, or [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, is a highly effective electron-rich phosphine ligand that has gained prominence in this field. Its application is particularly advantageous for the coupling of challenging substrates, such as heteroaryl chlorides, which are common motifs in pharmaceutical compounds.[1]

The use of palladium precatalysts bearing the Amphos ligand, such as PdCl2(Amphos)2, offers several benefits including air-stability, the ability to conduct reactions in aqueous media, and the requirement for low catalyst loadings, often around 1 mol%. These features make the Amphos protocol a robust and practical choice for the synthesis of complex biaryl and heteroaryl structures.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for representative Suzuki-Miyaura coupling reactions utilizing an Amphos-palladium catalyst.

Table 1: General Reaction Components for Suzuki-Miyaura Coupling using PdCl2(Amphos)2

| Component | Role | Stoichiometry (eq.) |

| Aryl/Heteroaryl Halide | Electrophile | 1.0 |

| Aryl/Heteroaryl Boronic Acid | Nucleophile | 1.1 - 1.2 |

| PdCl2(Amphos)2 | Catalyst Precursor | 0.01 (1 mol%) |

| Base (e.g., K2CO3, K3PO4) | Activator | 1.5 - 3.0 |

| Solvent System | Reaction Medium | - |

Table 2: Representative Suzuki-Miyaura Couplings of Aryl Chlorides with Aryl Boronic Acids using an Amphos-Pd Catalyst

| Entry | Aryl Chloride | Aryl Boronic Acid | Product Yield (%) |

| 1 | 4-Chloropyridine | Phenylboronic acid | 93 |

| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | 92 |

| 3 | 2-Chloro-5-trifluoromethylpyridine | Phenylboronic acid | 93 |

| 4 | 2-Chloropyridine | 2-Methylphenylboronic acid | 98 |

| 5 | 4-Chlorobenzonitrile | Phenylboronic acid | 95 |

| 6 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 94 |

| 7 | 4-Chloroanisole | 4-tert-Butylphenylboronic acid | 99 |

| 8 | 2-Chloroanisole | 2-Methylphenylboronic acid | 98 |

| 9 | 1-Chloro-4-fluorobenzene | 4-Methoxyphenylboronic acid | 97 |

Reaction Conditions: 1 mol% Pd catalyst, K2CO3, aqueous solvent, reflux, 12 h.

Experimental Protocols

A detailed methodology for a representative Suzuki-Miyaura coupling reaction using the PdCl2(Amphos)2 precatalyst is provided below.

Protocol: Synthesis of 3-Amino-2-(2-methylphenyl)pyridine

Materials:

-

3-Amino-2-chloropyridine

-

2-Methylphenylboronic Acid

-

Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) (PdCl2(Amphos)2)

-

Potassium Carbonate (K2CO3)

-

Toluene

-

Deionized Water

-

Ethyl acetate

-

1 M Sodium hydroxide (NaOH) aqueous solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a reaction vessel, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol, 1.0 eq.), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), PdCl2(Amphos)2 (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.).

-

Add toluene (20 mL) and deionized water (2 mL) to the vessel.

-

Place the reaction mixture under a nitrogen atmosphere.

-

Heat the mixture to reflux at 90 °C for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 1 M NaOH aqueous solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography to obtain the final product.

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Experimental Workflow for Amphos-Catalyzed Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for the reaction.

Diagram 3: Logical Relationship of the PdCl2(Amphos)2 Precatalyst Components

Caption: Components of the PdCl2(Amphos)2 precatalyst.

References

Application Notes and Protocols for Buchwald-Hartwig Amination Using Amphos

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the synthesis of aryl and heteroaryl amines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The versatility and functional group tolerance of this reaction have made it an indispensable tool in drug discovery and development.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium catalyst. A variety of phosphine-based ligands have been developed to facilitate this transformation, with bulky, electron-rich biaryl phosphine ligands demonstrating exceptional reactivity. Among these, Amphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has emerged as a highly effective ligand for a broad range of aryl and heteroaryl halides, including challenging aryl chlorides. Its steric bulk and electronic properties promote the formation of the active monoligated palladium species, which is crucial for efficient catalytic turnover.

These application notes provide a comprehensive guide to performing the Buchwald-Hartwig amination using Amphos as the ligand, including a detailed experimental protocol, substrate scope and reactivity data, and an illustration of the catalytic cycle.

Data Presentation

The following tables summarize the typical performance of the Amphos-palladium catalyst system in the Buchwald-Hartwig amination of various aryl halides with a range of amine coupling partners. Yields are generally high for a variety of substrates, demonstrating the broad applicability of this catalyst system.

Table 1: Amination of Aryl Chlorides with Various Amines Using Pd/Amphos

| Aryl Chloride | Amine | Product | Yield (%) |

| 4-Chlorotoluene | Morpholine | 4-(4-Methylphenyl)morpholine | 98 |

| 4-Chlorotoluene | Aniline | N-(4-Methylphenyl)aniline | 95 |

| 4-Chlorotoluene | n-Hexylamine | N-(4-Methylphenyl)hexan-1-amine | 92 |

| 2-Chlorotoluene | Morpholine | 4-(2-Methylphenyl)morpholine | 96 |

| 4-Chloroanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | 99 |

Table 2: Amination of Aryl Bromides with Various Amines Using Pd/Amphos

| Aryl Bromide | Amine | Product | Yield (%) |

| 4-Bromotoluene | Morpholine | 4-(4-Methylphenyl)morpholine | 99 |

| 4-Bromotoluene | Aniline | N-(4-Methylphenyl)aniline | 97 |

| 4-Bromotoluene | n-Hexylamine | N-(4-Methylphenyl)hexan-1-amine | 95 |

| 2-Bromotoluene | Morpholine | 4-(2-Methylphenyl)morpholine | 98 |

| 4-Bromoanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | 99 |

Experimental Protocols

General Procedure for the Palladium-Catalyzed Amination of Aryl Halides Using Amphos

This protocol provides a detailed methodology for a typical Buchwald-Hartwig amination reaction using Amphos as the ligand.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Amphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Aryl halide (e.g., 4-chlorotoluene)

-

Amine (e.g., morpholine)

-

Anhydrous toluene

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.01 mmol, 1 mol%), Amphos (0.012 mmol, 1.2 mol%), and sodium tert-butoxide (1.4 mmol).

-

Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the Schlenk tube.

-

Solvent Addition: Add anhydrous toluene (2 mL) to the reaction mixture.

-

Reaction Conditions: Seal the Schlenk tube and stir the mixture at 80-100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-arylated amine.

Note: The reaction conditions, including temperature, reaction time, and catalyst loading, may need to be optimized for specific substrates.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination when using bulky monophosphine ligands like Amphos. The cycle involves the key steps of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

References

Application Notes and Protocols: Amphos as a Ligand for Negishi Coupling of Alkyl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Negishi cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. A key challenge in this reaction is the effective coupling of sp³-hybridized alkyl halides, which can be prone to side reactions such as β-hydride elimination. The choice of ligand coordinated to the palladium catalyst is crucial in overcoming these challenges. Amphos, a sterically demanding, electron-rich phosphine ligand, has emerged as a valuable ligand for facilitating the Negishi coupling of alkyl halides. This document provides detailed application notes and experimental protocols for the use of Amphos in this context, with a focus on a recently developed aqueous, room-temperature protocol.

Advantages of Amphos in Negishi-like Couplings

The use of a PdCl₂(Amphos)₂ catalyst system offers several advantages, particularly in the context of aqueous, micellar catalysis for the coupling of alkyl and alkenyl halides:

-

High Stereoselectivity: The catalyst system demonstrates excellent stereoselectivity, with complete retention of the E-stereochemistry of the alkenyl halide starting material.[1]

-

Mild Reaction Conditions: The coupling can be performed at room temperature in water, eliminating the need for anhydrous organic solvents and inert atmospheres, which is a significant advantage for green chemistry and industrial applications.[1]

-

In Situ Organozinc Formation: The protocol allows for the in situ generation of the organozinc reagent from the alkyl halide and zinc dust, simplifying the experimental procedure by avoiding the pre-formation of the organometallic reagent.[1]

-

Broad Substrate Scope: The method is applicable to a range of primary and secondary alkyl halides, as well as various E- and Z-alkenyl halides.[1]

Data Presentation

The following tables summarize the quantitative data for the Negishi-like coupling of various alkyl and alkenyl halides using the PdCl₂(Amphos)₂ catalyst system in an aqueous medium.

Table 1: Cross-Coupling of E-Alkenyl Halides with Alkyl Halides

| Entry | Alkenyl Halide (E-isomer) | Alkyl Halide | Product | Yield (%) |

| 1 | (E)-1-Iodooct-1-ene | 1-Iododecane | (E)-Octadec-8-ene | 95 |

| 2 | (E)-β-Bromostyrene | 1-Iododecane | (E)-1-Phenylundec-1-ene | 98 |

Table 2: Cross-Coupling of Z-Alkenyl Halides with Alkyl Halides

| Entry | Alkenyl Halide (Z-isomer) | Alkyl Halide | Product | Yield (%) | E/Z Ratio |

| 3 | (Z)-1-Iodooct-1-ene | 1-Iododecane | (Z)-Octadec-8-ene | 91 | 1:99 |

| 4 | (Z)-β-Bromostyrene | 1-Iododecane | (E)-1-Phenylundec-1-ene | 85 | 98:2 |

Table 3: Cross-Coupling with Secondary Alkyl Halides

| Entry | Alkenyl Halide | Alkyl Halide | Product | Yield (%) |

| 5 | (E)-1-Iodooct-1-ene | 2-Iodopropane | (E)-2-Methylnon-2-ene | 75 |

| 6 | (E)-β-Bromostyrene | Cyclohexyl Iodide | (E)-Cyclohexylstyrene | 82 |

Experimental Protocols

General Procedure for the Aqueous Negishi-like Cross-Coupling:

This protocol is adapted from the work of Krasovskiy, Duplais, and Lipshutz.[1]

Materials:

-

Alkenyl halide (1.0 mmol)

-

Alkyl halide (2.0 mmol)

-

Zinc dust (<10 micron, 10.0 equiv)

-

PdCl₂(Amphos)₂ (1 mol %)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 equiv)

-

PTS (diester of PEG-600, α-Tocopherol, and Sebacic acid) surfactant (5 wt %)

-

Deionized water

Procedure:

-

To a 10 mL vial equipped with a magnetic stir bar, add the alkenyl halide (1.0 mmol), alkyl halide (2.0 mmol), zinc dust (10.0 mmol), PdCl₂(Amphos)₂ (0.01 mmol), and TMEDA (1.1 mmol).

-

Prepare a 5 wt % aqueous solution of the PTS surfactant.

-

Add the aqueous PTS solution (3.0 mL) to the vial.

-

Seal the vial and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24-36 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove the excess zinc dust.

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.

Visualizations

Caption: Experimental workflow for the aqueous Negishi-like coupling.

Caption: General reaction scheme for the Negishi-like coupling.

Caption: Proposed catalytic cycle for the Negishi-like coupling.

References

Catalyst loading and reaction conditions for Amphos-mediated C-N bond formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of catalyst loading and reaction conditions for C-N bond formation utilizing the Amphos ligand (di-tert-butyl(4-dimethylaminophenyl)phosphine). The protocols and data presented are intended to serve as a guide for the development of robust and efficient amination reactions in academic and industrial research settings.

Introduction to Amphos in C-N Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The choice of ligand is critical to the success of these palladium-catalyzed reactions, influencing catalyst stability, activity, and substrate scope. Amphos, a sterically hindered and electron-rich monophosphine ligand, has emerged as a versatile option for these transformations. Its di-tert-butylphosphino group provides the necessary steric bulk to promote reductive elimination, while the dimethylamino substituent enhances electron density at the palladium center, facilitating oxidative addition. These electronic and steric properties make Amphos an effective ligand for the coupling of a range of aryl and heteroaryl halides with various primary and secondary amines.

Data Presentation: Catalyst Loading and Reaction Conditions

The following tables summarize quantitative data for Amphos-mediated C-N bond formation, providing a starting point for reaction optimization.

Table 1: Amphos-Mediated Sulfonamidation of an Aryl Bromide

| Entry | Aryl Halide | Amine | Pd Precatalyst | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobiphenyl | DABSO / NFSI | PdCl₂(Amphos)₂ | 5 | Et₃N (3.0) | Isopropyl Alcohol | 75 | 23 | Not Reported |

Data extracted from a protocol for a sulfonamidation reaction, a type of C-N bond formation.[1]

Table 2: General Conditions for Amphos-Mediated Amination (Starting Point)

| Parameter | Recommended Range | Notes |

| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(Amphos)₂ | The choice of precursor can influence reaction efficiency. |

| Amphos Ligand Loading | 1.5 - 3.0 mol% | A Pd:Ligand ratio of 1:1 to 1:2 is common. |

| Palladium Loading | 1.0 - 2.0 mol% | Can often be lowered with optimization. |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Base strength should be matched to the amine pKa. |

| Base Equivalents | 1.2 - 2.0 | Excess base is typically required. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are crucial. |

| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates. |

| Reaction Time | 2 - 24 h | Monitored by TLC or GC/LC-MS. |

Experimental Protocols

The following are detailed experimental protocols for key experiments cited in the data tables.

Protocol 1: General Procedure for Amphos-Mediated Buchwald-Hartwig Amination of Aryl Chlorides

This protocol is a general starting point for the coupling of aryl chlorides with amines using an in-situ generated Amphos-palladium catalyst.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Amphos (di-tert-butyl(4-dimethylaminophenyl)phosphine)

-

Aryl chloride

-

Amine

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and Amphos (e.g., 0.04 mmol, 4 mol%).

-

Add the aryl chloride (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

-

Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

-

Add anhydrous, degassed toluene (5 mL).

-

Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., 100 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Procedure for the Sulfonamidation of 4-Bromobiphenyl using a PdCl₂(Amphos)₂ Precatalyst[1]

This protocol details a specific C-N bond formation reaction using a pre-formed Amphos-palladium complex.

Materials:

-

4-Bromobiphenyl

-

Bis(sulfur dioxide)-1,4-diazabicyclo[2.2.2]octane adduct (DABSO)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) (PdCl₂(Amphos)₂)

-

Triethylamine (Et₃N)

-

Anhydrous isopropyl alcohol

-

Reaction vessel

Procedure:

-

To a reaction vessel, add 4-bromobiphenyl (1.17 g, 5.00 mmol), DABSO (721 mg, 3.00 mmol), and PdCl₂(Amphos)₂ (177 mg, 0.25 mmol).[1]

-

Add anhydrous isopropyl alcohol (20 mL) followed by triethylamine (2.1 mL, 15 mmol) at room temperature.[1]

-

Stir the mixture at 75 °C for 23 hours.[1]

-

Cool the suspension to room temperature and add NFSI (2.36 g, 7.5 mmol).[1]

-

Stir the reaction mixture for 3 hours until completion.[1]

-

Remove the solvent under reduced pressure.[1]

-

Dilute the residue with ethyl acetate (20 mL) and filter through a celite pad.[1]

-

The filtrate contains the crude product, which can be further purified as needed.

Mandatory Visualizations

Catalytic Cycle of Amphos-Mediated C-N Cross-Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, highlighting the key steps where the Amphos ligand facilitates the transformation.

Caption: Catalytic cycle for Amphos-mediated C-N bond formation.

Experimental Workflow for a Typical Amphos-Mediated Amination

This diagram outlines the standard laboratory workflow for setting up and performing an Amphos-catalyzed C-N coupling reaction.

Caption: Workflow for Amphos-mediated C-N coupling experiments.

References

Application of Amphos in the Preparation of Materials for Organic Electronics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, commonly known as Amphos, is a highly effective electron-rich phosphine ligand extensively utilized in palladium-catalyzed cross-coupling reactions.[1] Its sterically demanding di-tert-butylphosphine group and the electron-donating N,N-dimethylamino substituent contribute to the high activity and stability of the corresponding palladium catalysts.[1] These characteristics make Amphos an invaluable tool in the synthesis of a wide array of organic electronic materials, including conjugated polymers for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), as well as small molecules for organic light-emitting diodes (OLEDs).